molecular formula C7H11NO B12565312 4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI)

4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI)

Cat. No.: B12565312
M. Wt: 125.17 g/mol
InChI Key: JVXAQAHGKRRAPU-ZCFIWIBFSA-N
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Description

4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI) is a heterocyclic compound with a pyridinone core structure This compound is characterized by the presence of two methyl groups at the 2 and 6 positions and a dihydro configuration at the 2 and 3 positions The (2R) designation indicates the specific stereochemistry of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI) can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a 2,6-dimethylpyridine derivative with a suitable electrophile can lead to the formation of the desired pyridinone ring. The reaction conditions typically involve the use of a strong acid or base as a catalyst, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of 4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI) may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of such reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydro form to fully saturated pyridinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyridinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield pyridine derivatives, while reduction can produce fully saturated pyridinone compounds

Scientific Research Applications

4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI) has several scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar core structure but differ in the presence of a hydroxyl group and a quinolone ring.

    1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring, offering different biological activities and applications.

Uniqueness

4(1H)-Pyridinone,2,3-dihydro-2,6-dimethyl-,(2R)-(9CI) is unique due to its specific stereochemistry and the presence of two methyl groups at the 2 and 6 positions

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(2R)-2,6-dimethyl-2,3-dihydro-1H-pyridin-4-one

InChI

InChI=1S/C7H11NO/c1-5-3-7(9)4-6(2)8-5/h3,6,8H,4H2,1-2H3/t6-/m1/s1

InChI Key

JVXAQAHGKRRAPU-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C=C(N1)C

Canonical SMILES

CC1CC(=O)C=C(N1)C

Origin of Product

United States

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